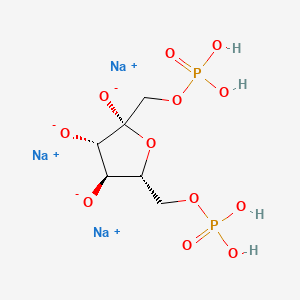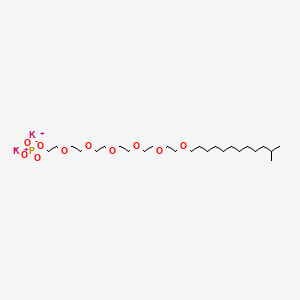
4(1H)-Pyrimidinone, 2-((1-(1-((4-chlorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyrimidinone, 2-((1-(1-((4-chlorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- is a complex organic compound that features a pyrimidinone core, a benzimidazole moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-((1-(1-((4-chlorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- typically involves multiple steps, starting with the preparation of the benzimidazole and piperidine intermediates. The key steps include:
Preparation of Benzimidazole Intermediate: The benzimidazole core can be synthesized by condensing o-phenylenediamine with 4-chlorobenzaldehyde under acidic conditions.
Formation of Piperidine Intermediate: The piperidine ring is introduced by reacting the benzimidazole intermediate with piperidine in the presence of a suitable base.
Coupling with Pyrimidinone: The final step involves coupling the benzimidazole-piperidine intermediate with a pyrimidinone derivative under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, 2-((1-(1-((4-chlorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzimidazole and pyrimidinone rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the core structure.
Scientific Research Applications
4(1H)-Pyrimidinone, 2-((1-(1-((4-chlorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 2-((1-(1-((4-chlorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines:
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
4(1H)-Pyrimidinone, 2-((1-(1-((4-chlorophenyl)methyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
108612-67-5 |
|---|---|
Molecular Formula |
C24H25ClN6O |
Molecular Weight |
448.9 g/mol |
IUPAC Name |
2-[[1-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H25ClN6O/c1-29(23-26-13-10-22(32)28-23)19-11-14-30(15-12-19)24-27-20-4-2-3-5-21(20)31(24)16-17-6-8-18(25)9-7-17/h2-10,13,19H,11-12,14-16H2,1H3,(H,26,28,32) |
InChI Key |
WFTAQKWTCMQERD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)C5=NC=CC(=O)N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


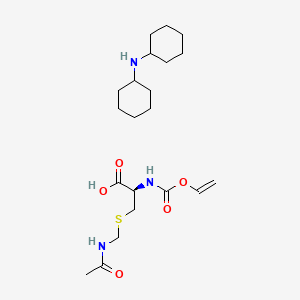
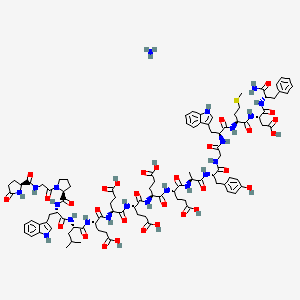

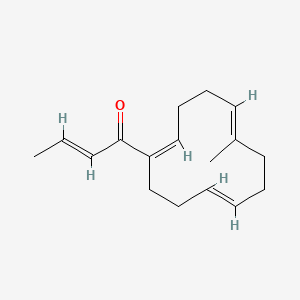
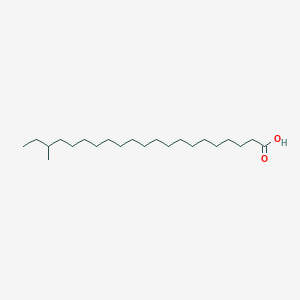
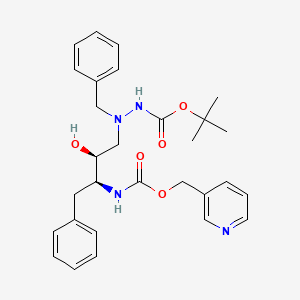
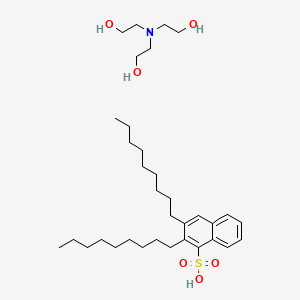
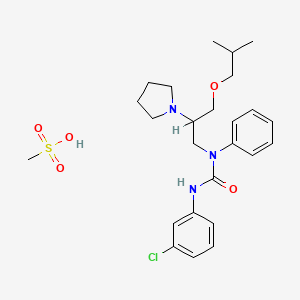
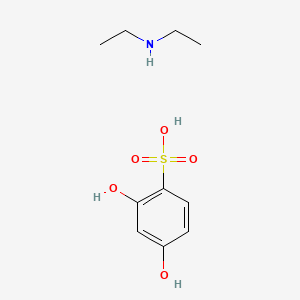
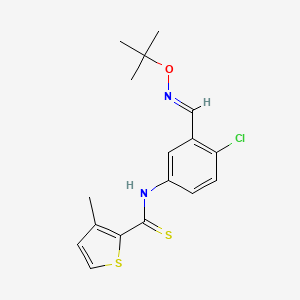

![2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate](/img/structure/B12693272.png)
